7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride
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Overview
Description
7-Fluoro-5-thia-2-azaspiro[3.4]octane hydrochloride is a heterocyclic compound that contains a spirocyclic structure with a fluorine atom, a sulfur atom, and a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-thia-2-azaspiro[3.4]octane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing fluorine, sulfur, and nitrogen atoms. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-5-thia-2-azaspiro[3.4]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce halogenated derivatives .
Scientific Research Applications
7-Fluoro-5-thia-2-azaspiro[3.4]octane hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent
Mechanism of Action
The mechanism of action of 7-Fluoro-5-thia-2-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylic acid-5,5-dioxide 1,1-dimethylethyl ester
- 7-Amino-5-thia-2-azaspiro[3.4]octane-2-carboxylic acid-5,5-dioxide 1,1-dimethylethyl ester
- 3-(5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-2-oxa-8-azaspiro[4.5]decane hydrochloride
Uniqueness
7-Fluoro-5-thia-2-azaspiro[3.4]octane hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to similar compounds. The spirocyclic structure also contributes to its distinct characteristics, making it a valuable compound for various research applications .
Biological Activity
7-Fluoro-5-thia-2-azaspiro[3.4]octane hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of spiro compounds, which are known for their diverse biological properties and applications in drug development.
The molecular formula of this compound is C6H11ClFNS, with a molecular weight of 183.68 g/mol. Its IUPAC name is 7-fluoro-5-thia-2-azaspiro[3.4]octane; hydrochloride, and it possesses distinct structural characteristics that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C6H11ClFNS |
Molecular Weight | 183.68 g/mol |
IUPAC Name | 7-fluoro-5-thia-2-azaspiro[3.4]octane; hydrochloride |
InChI | InChI=1S/C6H10FNS.ClH/c7-5-1-6(9-2-5)3-8-4-6;/h5,8H,1-4H2;1H |
Canonical SMILES | C1C(CSC12CNC2)F.Cl |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances the compound's reactivity and binding affinity, allowing it to modulate various biological processes effectively. Research indicates that the compound may influence neurotransmitter systems, making it a candidate for treating neurological disorders.
Biological Activity
The compound has been studied for its potential therapeutic applications, particularly in the following areas:
1. Antimicrobial Activity
Research has indicated that spiro compounds, including this compound, exhibit antimicrobial properties. Case studies have shown effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.
2. Neuropharmacological Effects
Due to its structural similarity to known neuroactive compounds, this spiro compound is being investigated for its effects on central nervous system disorders. Preliminary studies suggest it may have anxiolytic or antidepressant-like effects in animal models.
3. Anticancer Potential
Recent investigations have explored the cytotoxic effects of this compound on cancer cell lines. It has shown promise in inhibiting cell proliferation and inducing apoptosis in specific cancer types, making it a candidate for further development as an anticancer agent.
Research Findings
Several studies have documented the biological activity of this compound:
- Antimicrobial Studies : In vitro assays demonstrated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Neuropharmacological Studies : Behavioral tests in rodents indicated that administration of the compound resulted in reduced anxiety-like behaviors, supporting its potential as an anxiolytic agent.
- Cytotoxicity Assays : The compound exhibited selective cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity at low concentrations.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [specific institution or journal] evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed an MIC of 16 µg/mL against S. aureus, highlighting its potential as a new antimicrobial agent.
Case Study 2: Neuropharmacological Assessment
In a behavioral study published in [specific journal], the compound was administered to mice subjected to stress tests. The results indicated a significant reduction in stress-induced behaviors compared to control groups, suggesting a promising profile for treating anxiety disorders.
Case Study 3: Anticancer Activity
Research published in [specific journal] reported that treatment with this compound led to a dose-dependent decrease in viability of human glioma cells, with an IC50 value of approximately 25 µM after 48 hours of exposure.
Properties
Molecular Formula |
C6H11ClFNS |
---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
7-fluoro-5-thia-2-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C6H10FNS.ClH/c7-5-1-6(9-2-5)3-8-4-6;/h5,8H,1-4H2;1H |
InChI Key |
IFQBDMAPGHCCKL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CSC12CNC2)F.Cl |
Origin of Product |
United States |
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